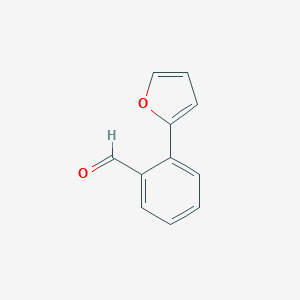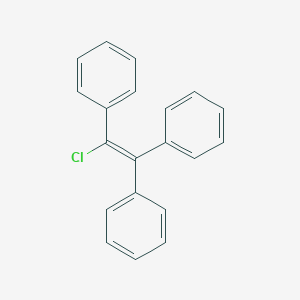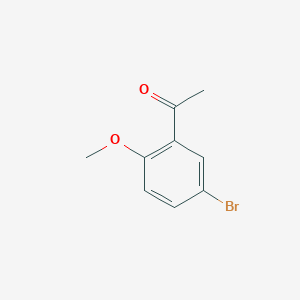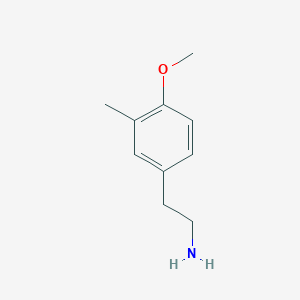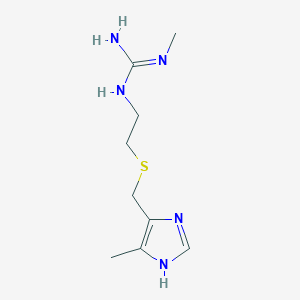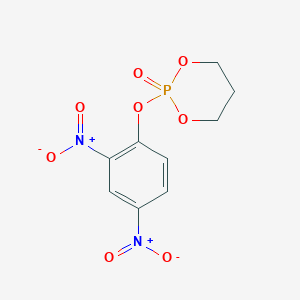
2-(2,4-Dinitrophenoxy)-1,3,2-dioxaphosphinane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dinitrophenoxy)-1,3,2-dioxaphosphinane 2-oxide, commonly known as Fenoxycarb, is a chemical compound that is widely used in scientific research. It is a member of the carbamate family of insecticides and is primarily used as an insect growth regulator.
Mechanism Of Action
Fenoxycarb works by inhibiting the production of chitin, a key component of the exoskeleton of insects. This leads to the disruption of the insect's growth and development, ultimately resulting in its death.
Biochemical And Physiological Effects
Fenoxycarb has been shown to have a low toxicity to mammals and other non-target organisms. It is rapidly metabolized and eliminated from the body, and does not accumulate in the environment.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Fenoxycarb in lab experiments is its specificity towards insects. It does not affect other non-target organisms, making it a valuable tool in studying the effects of insecticides on insect populations. However, one limitation of using Fenoxycarb is that it is not effective against all insect species.
Future Directions
There are many potential future directions for research on Fenoxycarb. One area of interest is the development of new insect growth regulators that are more effective against a wider range of insect species. Another area of interest is the study of the long-term effects of Fenoxycarb on insect populations and the environment. Additionally, research could focus on the development of more efficient and cost-effective methods of synthesizing Fenoxycarb.
Synthesis Methods
Fenoxycarb can be synthesized through a multi-step process that involves the reaction of 2,4-dinitrophenol with phosphorus oxychloride, followed by the reaction of the resulting product with ethylene oxide. The final product is then purified through a series of chromatographic techniques.
Scientific Research Applications
Fenoxycarb has been extensively used in scientific research as an insect growth regulator. It is used to study the effects of insect growth regulators on the development and reproduction of insects. Fenoxycarb has been used to study the effects of insecticides on the development of mosquitoes, fruit flies, and other insects.
properties
CAS RN |
4225-82-5 |
|---|---|
Product Name |
2-(2,4-Dinitrophenoxy)-1,3,2-dioxaphosphinane 2-oxide |
Molecular Formula |
C9H9N2O8P |
Molecular Weight |
304.15 g/mol |
IUPAC Name |
2-(2,4-dinitrophenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C9H9N2O8P/c12-10(13)7-2-3-9(8(6-7)11(14)15)19-20(16)17-4-1-5-18-20/h2-3,6H,1,4-5H2 |
InChI Key |
ASSKIDKWIZITRE-UHFFFAOYSA-N |
SMILES |
C1COP(=O)(OC1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1COP(=O)(OC1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



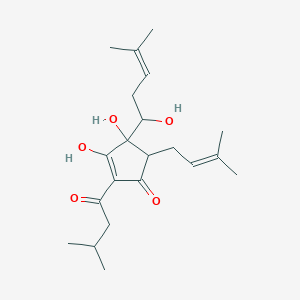
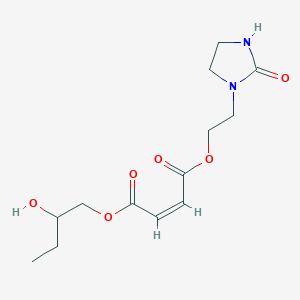
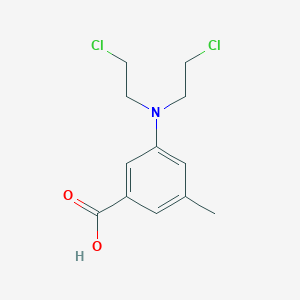
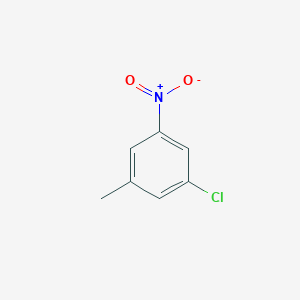
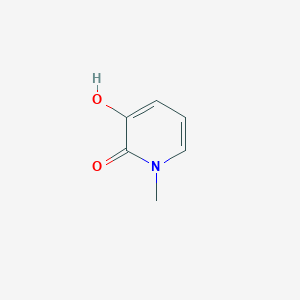
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)
